N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 4-chloro-2-(2-chlorobenzoyl)phenyl group linked to a 7-methoxybenzofuran core.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO4/c1-29-19-8-4-5-13-11-20(30-22(13)19)23(28)26-18-10-9-14(24)12-16(18)21(27)15-6-2-3-7-17(15)25/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBBPECBORCRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Chlorination: Chlorine atoms are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Analogues Identified in Evidence:
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide (): Structural Differences: Replaces the 7-methoxybenzofuran-2-carboxamide group with an acetamide moiety. Conformational Insights: Crystal structure analysis reveals a dihedral angle of 74.83° between the two aromatic rings, with intramolecular N–H⋯O and C–H⋯O hydrogen bonds stabilizing the planar conformation .
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (): Structural Differences: Substitutes the benzofuran carboxamide with a bromoacetamide group.
N-(4-Chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide, ):
Key Observations :
- The target compound likely shares synthetic routes with ’s benzofuran carboxamides, utilizing carbodiimide-mediated coupling for amide bond formation .
- ’s acetamide analogue employs simpler crystallization for purification, whereas benzofuran derivatives often require chromatographic separation due to complex substituents .
Pharmacological and Physicochemical Properties
Pharmacological Potential
While direct data for the target compound are unavailable, structurally related compounds provide insights:
- Benzofuran Derivatives (): Exhibit antibacterial and antifungal activities attributed to planar aromatic systems and hydrogen-bonding motifs .
- Chloro-Substituted Acetamides (): Used in pharmaceuticals (e.g., anxiolytics), suggesting halogenation enhances blood-brain barrier penetration .
Physicochemical Properties
- Halogen Effects: Dual chloro substituents may increase lipophilicity (logP) and metabolic stability relative to non-halogenated analogues .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is , and it features a benzofuran moiety, which is known for various pharmacological effects.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzofuran derivatives have been reported to possess antibacterial and antifungal activities. The presence of the chloro-substituents in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against pathogens.
2. Anti-inflammatory Effects
Benzofuran derivatives are often studied for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific mechanism involves the modulation of signaling pathways related to inflammation, which could be a potential therapeutic target for inflammatory diseases.
3. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Certain benzofuran derivatives have demonstrated the ability to induce apoptosis in cancer cells, inhibit tumor growth, and disrupt cell cycle progression. Research suggests that the compound may exert its effects through the activation of apoptotic pathways and inhibition of oncogenic signaling.
The biological activity of this compound can be attributed to several mechanisms:
- Intramolecular Hydrogen Bonding : The presence of intramolecular hydrogen bonds stabilizes the structure, enhancing its interaction with biological targets.
- Receptor Binding : The compound may interact with specific receptors involved in inflammation and cancer signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in the synthesis of inflammatory mediators or cancer cell proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of benzofuran derivatives were tested against various bacterial strains. Results indicated that compounds similar to this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria .
Case Study 2: Anti-inflammatory Activity
A research article detailed the anti-inflammatory effects of benzofuran derivatives in animal models of arthritis. The study found that administration of these compounds significantly reduced joint swelling and levels of inflammatory cytokines .
Case Study 3: Anticancer Research
A recent investigation into the anticancer properties revealed that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways . This suggests potential use as an adjunct therapy in cancer treatment.
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the benzofuran core. Key steps include Friedel-Crafts acylation to introduce the 2-chlorobenzoyl group and nucleophilic substitution for the methoxy group. Reaction conditions such as temperature (60–80°C for acylation), solvent choice (anhydrous dichloromethane or toluene), and catalysts (e.g., AlCl₃) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the final product .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., ESI+ mode).
- X-ray Crystallography : Single-crystal analysis using SHELX programs (SHELXL for refinement) to resolve stereochemistry .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What preliminary biological screening approaches are used to assess its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence-based assays to test binding affinity to kinases or proteases.
- Cell Viability Studies : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Molecular Docking : Software like AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or EGFR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound using SHELX programs?
- Methodological Answer :
- Data Validation : Use the WinGX suite to check for twinning, disorder, or incorrect space group assignments.
- Refinement Strategies : Apply SHELXL’s restraints for flexible substituents (e.g., chlorobenzoyl groups) and validate with R-factor convergence (<5% discrepancy).
- Cross-Verification : Compare results with alternative software (e.g., OLEX2) and reference hydrogen-bonding patterns from similar benzofuran derivatives .
Q. What methodologies are employed to analyze hydrogen bonding networks in its crystal structure?
- Methodological Answer :
- Graph-Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond angles and distances.
- DFT Calculations : Gaussian09 to model electrostatic potential surfaces and predict intermolecular interactions .
Q. How do structural modifications at specific positions affect its biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Modification | Impact on Activity | Method |
|---|---|---|
| 4-Chloro substitution | Enhances lipophilicity and membrane permeability | LogP measurement (HPLC) |
| Methoxy group removal | Reduces steric hindrance, improving target binding | Docking simulations |
| Benzofuran core fluorination | Increases metabolic stability | Cytochrome P450 inhibition assays |
- Synthetic Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
